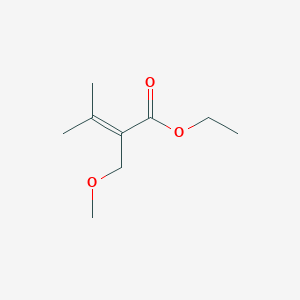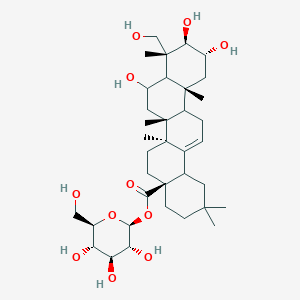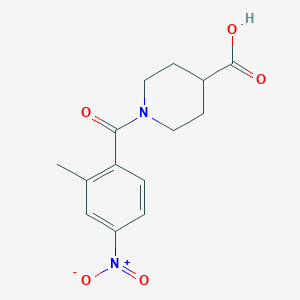
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a benzoyl group that is further substituted with a methyl and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methylbenzoic acid to form 2-methyl-4-nitrobenzoic acid. This intermediate is then reacted with piperidine and a suitable coupling agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. For example, the nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, followed by purification through recrystallization. The coupling reaction with piperidine can be facilitated by using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
化学反応の分析
Types of Reactions
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: 2-Carboxy-4-nitrobenzoic acid.
Reduction: 2-Methyl-4-aminobenzoyl-4-piperidinecarboxylic acid.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-4-nitrobenzoic acid: Lacks the piperidinecarboxylic acid moiety.
4-Nitrobenzoyl chloride: Contains a chloride group instead of the piperidinecarboxylic acid moiety.
2-Methyl-4-aminobenzoyl-4-piperidinecarboxylic acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid is unique due to the presence of both a nitro group and a piperidinecarboxylic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C14H16N2O5 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC名 |
1-(2-methyl-4-nitrobenzoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5/c1-9-8-11(16(20)21)2-3-12(9)13(17)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19) |
InChIキー |
LFLIYTIKOVHFRD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCC(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


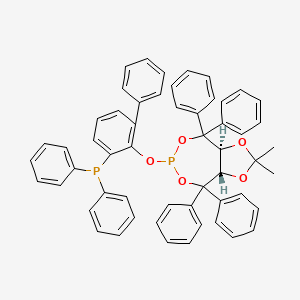
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
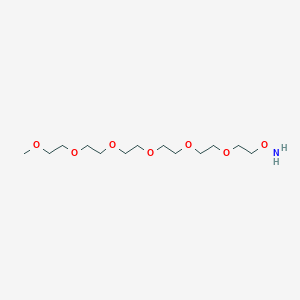
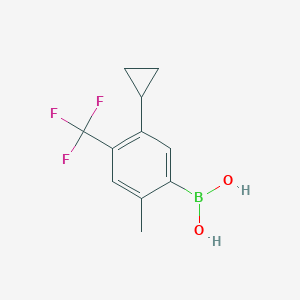
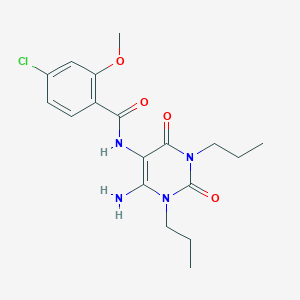

![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)


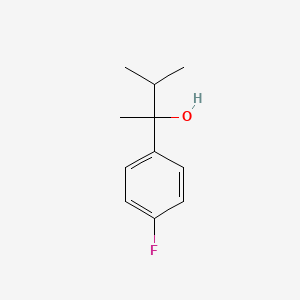
![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)

